
(R)-2-Amino-5-phenylpentanoic acid
Overview
Description
®-2-Amino-5-phenylpentanoic acid is an organic compound that belongs to the class of amino acids. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to a pentanoic acid backbone. The ® configuration indicates the specific spatial arrangement of its atoms, as determined by the Cahn-Ingold-Prelog priority rules.
Preparation Methods
Enzymatic Resolution via Selective Hydrolysis
One prominent method for preparing (R)-2-amino-5-phenylpentanoic acid involves enzymatic resolution of racemic or protected intermediates. According to a 2003 patent, the process includes selective hydrolysis of (D,L)-N-acetyl-2-amino-5-phenylpentanoic acid using D-aminoacylase in the presence of a suitable base. This enzymatic step selectively hydrolyzes the D-enantiomer, allowing isolation of the (R)-enantiomer with high enantiomeric excess.
- Hydrolysis of racemic N-acetyl derivative with D-aminoacylase.
- Isolation of the this compound via extraction, evaporation, filtration, trituration, chromatography, and recrystallization.
- Optional esterification of the hydrolyzed product to obtain derivatives.
This method is noted for its selectivity and mild reaction conditions, making it suitable for pharmaceutical applications where stereochemical purity is critical.
Palladium-Catalyzed Cross-Coupling and Hydrogenation Route
A recent synthetic approach reported in a 2020 patent describes a multi-step synthesis starting from iodobenzene and N-t-butyloxycarbonyl-propargylglycine. The sequence involves:
- Palladium-catalyzed Sonogashira cross-coupling of iodobenzene with N-t-butyloxycarbonyl-propargylglycine in the presence of CuCl and Pd(PPh3)2Cl2 under nitrogen atmosphere.
- Purification of the intermediate 2-((tert-butoxycarbonyl)amino)-5-phenyl-4-pentynoic acid by silica gel chromatography.
- Catalytic hydrogenation of the alkyne intermediate using 10% Pd/C in a mixed ethanol/tetrahydrofuran solvent under hydrogen atmosphere at room temperature.
- Deprotection of the Boc group with trifluoroacetic acid/dichloromethane mixture.
- Final isolation of this compound by recrystallization from n-hexane.
This method achieves a high yield of 89% and allows for control over stereochemistry through the choice of chiral starting materials and reaction conditions.
Asymmetric Synthesis via Chiral Oxazolidinone Auxiliaries
A more recent and sophisticated approach involves asymmetric synthesis using chiral auxiliaries such as (R)-4-isopropyl-2-oxazolidinone derivatives. This method, reported in a 2025 journal article, includes:
- Preparation of (R)-3-acetyl-4-isopropyl-2-oxazolidinone from (R)-4-isopropyl-2-oxazolidinone and acetyl chloride with sodium hydride.
- Aldol addition of this chiral oxazolidinone with 3-phenylpropanal to form a chiral hydroxy intermediate.
- Subsequent oxidation and hydrolysis steps involving lithium hydroxide and hydrogen peroxide at low temperature (0 °C) to yield (S)-3-hydroxy-5-phenylpentanoic acid, which can be converted to the desired this compound through further transformations.
This approach offers high stereochemical control and yields (approximately 88.7%) of enantiomerically pure products, suitable for advanced synthetic applications.
Comparative Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The enzymatic hydrolysis method leverages the specificity of D-aminoacylase to selectively cleave the D-enantiomer from racemic mixtures, enabling isolation of the (R)-enantiomer without racemization.
- The palladium-catalyzed method integrates modern cross-coupling chemistry with classical hydrogenation and deprotection steps, demonstrating a robust synthetic route with good overall yield and purity.
- The asymmetric synthesis using chiral oxazolidinone auxiliaries is a powerful tool for constructing chiral centers with high enantiomeric excess, though it involves more synthetic steps and careful control of reaction conditions.
- Purification techniques common to all methods include extraction, drying over anhydrous sodium sulfate, chromatography, and recrystallization to ensure product purity.
- The choice of method depends on factors such as scale, required enantiomeric purity, available starting materials, and equipment.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-5-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Peptide-Based Pharmaceuticals
The compound plays a pivotal role in the design of peptide-based pharmaceuticals. Its derivatives are being investigated for their potential to enhance the stability and efficacy of drugs targeting various diseases, including neurodegenerative disorders.
Case Study: Neuroprotective Effects
Research has indicated that derivatives of (R)-2-amino-5-phenylpentanoic acid exhibit neuroprotective effects, making them candidates for developing treatments for conditions such as Alzheimer's disease. The ability to modify this compound allows researchers to tailor drug properties to improve therapeutic outcomes.
Bioconjugation Techniques
Facilitating Targeted Therapies
this compound is utilized in bioconjugation techniques that facilitate the attachment of peptides to other biomolecules. This application is essential for developing targeted therapies and diagnostics, enhancing the specificity and effectiveness of treatments.
Neuroscience Research
Exploration of Neuroprotective Properties
In neuroscience research, this compound derivatives are explored for their potential neuroprotective effects. Studies have shown that these compounds can influence neurotransmitter pathways, which may lead to advancements in treating neurological disorders.
Material Science
Development of Biomaterials
The compound is also being investigated in material science for creating novel biomaterials that mimic natural tissues. This application has implications in regenerative medicine, where engineered tissues can be used for repairing or replacing damaged biological structures.
Mechanism of Action
The mechanism of action of ®-2-Amino-5-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-5-phenylpentanoic acid: The enantiomer of the ® form, with different spatial arrangement.
Phenylalanine: An amino acid with a similar phenyl group but a different backbone structure.
Tyrosine: An amino acid with a phenolic group attached to the aromatic ring.
Uniqueness
®-2-Amino-5-phenylpentanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a phenyl group. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Biological Activity
(R)-2-Amino-5-phenylpentanoic acid, also known as phenylalanine derivative, is an amino acid that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and research findings.
- Chemical Formula : C11H15NO2
- Molecular Weight : 193.25 g/mol
- CAS Number : 2761813
Biological Activities
This compound has been studied for its diverse biological activities, including:
-
Neuroprotective Effects :
- This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It acts as a precursor to neurotransmitters and may enhance cognitive function by modulating neurotransmitter levels in the brain.
-
Antioxidant Properties :
- Research indicates that this compound possesses antioxidant capabilities, which help in reducing oxidative stress and may protect cells from damage caused by free radicals.
-
Anticancer Activity :
- Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis.
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Anti-inflammatory Effects :
- This compound has been associated with anti-inflammatory properties, potentially beneficial in conditions characterized by chronic inflammation.
The biological activities of this compound can be attributed to several mechanisms:
- Modulation of Neurotransmitter Synthesis : It influences the synthesis of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
- Inhibition of Reactive Oxygen Species (ROS) : The compound's antioxidant activity is partly due to its ability to scavenge ROS, thus protecting cellular components from oxidative damage.
- Regulation of Cell Signaling Pathways : It may interact with various signaling pathways involved in cell survival and apoptosis, thereby exerting anticancer effects.
Data Table: Summary of Biological Activities
Case Studies
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Neuroprotection in Animal Models :
- A study demonstrated that administration of this compound improved cognitive performance in mice subjected to stress-induced memory deficits. The results indicated enhanced levels of brain-derived neurotrophic factor (BDNF), a protein associated with neuroplasticity and cognitive function.
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Antioxidant Activity Assessment :
- In vitro experiments showed that this compound effectively reduced lipid peroxidation in neuronal cells exposed to oxidative stress, suggesting its potential role as a neuroprotective agent.
-
Anticancer Potential Evaluation :
- A recent study evaluated the effects of this compound on human cancer cell lines, revealing significant inhibition of proliferation in breast cancer cells through induction of apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing enantiomerically pure (R)-2-Amino-5-phenylpentanoic acid?
Enantioselective synthesis typically involves chiral resolution or asymmetric catalysis. For example, chiral auxiliary-assisted alkylation of glycine equivalents followed by deprotection can yield the (R)-enantiomer. Alternatively, enzymatic resolution using acylases or lipases may separate racemic mixtures. Key steps include:
- Use of Boc-protected intermediates to prevent racemization during coupling reactions .
- Chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiopurity .
- Characterization via H/C NMR to verify the phenylpentanoic acid backbone and stereochemistry .
Q. How can researchers reliably characterize the structural and stereochemical properties of this compound?
A multi-technique approach is critical:
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns in crystalline forms .
- NMR spectroscopy : H and C NMR distinguish between (R)- and (S)-enantiomers via splitting patterns in chiral environments .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (CHNO) and isotopic distribution .
Advanced Research Questions
Q. What role does this compound play in supramolecular assemblies or peptide engineering?
Its extended hydrophobic phenyl group enables unique packing in supramolecular structures:
- In peptide materials, it promotes β-sheet or helical conformations via π-π stacking and van der Waals interactions .
- Crystallographic studies reveal its incorporation into non-canonical peptide backbones, enabling tailored mechanical properties in biomaterials .
- Methodological tip : Combine molecular dynamics (MD) simulations with small-angle X-ray scattering (SAXS) to predict and validate self-assembly behavior .
Q. How can researchers resolve contradictions between spectral data and crystallographic models for this compound derivatives?
Discrepancies often arise from dynamic conformations in solution vs. solid state:
- Variable-temperature NMR : Identifies conformational flexibility in solution .
- Density functional theory (DFT) : Computationally optimizes geometries to match experimental NMR or IR data .
- Case study : In anabaenopeptins, the compound’s exocyclic orientation in X-ray structures may conflict with NOE (nuclear Overhauser effect) data; iterative refinement of both datasets is required .
Q. What strategies optimize the bioactivity of this compound-containing metabolites (e.g., anabaenopeptins)?
- Structure-activity relationship (SAR) : Modify the phenyl group’s substituents (e.g., electron-withdrawing groups) to enhance binding to protease targets .
- Solid-phase peptide synthesis (SPPS) : Incorporate the compound into cyclic peptides via ureido linkages, followed by bioactivity screening against serine proteases .
- Key finding : Anabaenopeptins with aromatic exo-residues (e.g., 2-amino-5-phenylpentanoic acid) show stronger inhibition than arginine-containing variants .
Q. How does the stereochemistry of this compound influence thermodynamic stability in peptide conjugates?
- The (R)-configuration stabilizes gauche conformations in hydrophobic environments, reducing entropic penalties during folding .
- Experimental approach : Compare thermal denaturation profiles (via CD spectroscopy) of (R)- vs. (S)-enantiomer-containing peptides .
- Computational tool : Use Rosetta or FoldX to predict ΔΔG values for stereochemical variants .
Properties
IUPAC Name |
(2R)-2-amino-5-phenylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQZTHUXZWQXOK-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36061-08-2 | |
Record name | D-2-Amino-5-phenyl-pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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